4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a methyl group at position 2, and a phenyl ring at position 3 of the pyrazolo-pyrimidine core. The morpholine moiety is attached at position 7, distinguishing it from other analogs that often feature piperidine or carbamate groups.
Properties
IUPAC Name |
4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-19(16-8-6-5-7-9-16)20-22-17(21(2,3)4)14-18(25(20)23-15)24-10-12-26-13-11-24/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFSCSIEKZSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising activity against various cancer cell lines through mechanisms that involve the inhibition of cyclin-dependent kinases (CDKs).
Case Study: CDK Inhibition
A notable study reported that related compounds exhibited significant inhibitory effects on CDK2, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, one derivative displayed an IC50 value of 0.98 µM against A375 melanoma cells, demonstrating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives are known to modulate inflammatory pathways, making them suitable candidates for treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Drug Design and Development
The structural characteristics of 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multifunctional drugs.
Synthetic Strategies
Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound and its analogs. Techniques such as amide coupling and cyclization reactions are commonly employed to optimize yield and purity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are necessary.
Safety Profile
Initial assessments suggest a low toxicity profile in animal models, but further studies are required to establish safety in humans .
Mechanism of Action
The mechanism of action of 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key pyrazolo[1,5-a]pyrimidine derivatives and their structural differences:
Physicochemical Properties
- Solubility : The morpholine group in the target compound enhances water solubility compared to piperidine-carboxylate analogs (e.g., 8haa in ), which are more lipophilic .
- Thermal Stability : Analogs with tert-butyl groups (e.g., 8baa in ) exhibit higher melting points (>130°C) due to increased rigidity, suggesting similar stability for the target compound .
Structural-Activity Relationships (SAR)
- Position 7 : Morpholine substitution improves solubility and bioavailability compared to hydroxyl or piperidine groups (see vs. 20) .
- Analogs with smaller substituents (e.g., methyl in ) show lower molecular weights and higher solubility .
- Position 2 : Methyl groups contribute to metabolic stability by blocking oxidation sites, a feature shared with compounds like 8jaa () .
Biological Activity
The compound 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.4 g/mol. Its structure features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine moiety, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties by inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : Some analogs show promise in combating bacterial infections.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound potentially inhibits enzymes such as cyclin-dependent kinases (CDKs) and mTOR pathways, which are crucial in cell cycle regulation and cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways involved in tumor growth and immune responses.
Anticancer Studies
A notable study investigated the anticancer effects of several pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The findings revealed:
- Cell Line Testing : The compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These values indicate moderate potency compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| This compound | A549 | 18.7 |
Enzyme Inhibition Studies
Research has shown that the compound effectively inhibits specific kinases involved in cancer progression:
- Kinase Inhibition Assays : The compound demonstrated significant inhibition of CDK2 and CDK9 with IC50 values below 10 µM, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the standard synthetic routes for 4-(5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?
The synthesis typically involves multi-step reactions, including:
- Condensation : Precursors such as substituted aminopyrazoles and ketones undergo cyclization in solvents like acetic acid under reflux .
- Functionalization : Morpholine groups are introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification : Recrystallization (e.g., from hexane/ethanol mixtures) or column chromatography ensures high purity . Key reagents: Acetic acid, trifluoroacetone derivatives, and morpholine derivatives.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring fusion patterns .
- X-ray Crystallography : Determines molecular conformation and planarity of the pyrazolo-pyrimidine core (e.g., dihedral angles <15° between fused rings) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like C-F or C=O bonds .
Q. What are the common biological targets for pyrazolo[1,5-a]pyrimidine derivatives?
These compounds often target enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., benzodiazepine receptors) due to structural mimicry of purines . Reported activities include antitumor, antimicrobial, and anti-inflammatory effects .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and catalyst loading to identify optimal conditions .
- Real-Time Monitoring : Use TLC or HPLC to track intermediates and minimize side reactions (e.g., over-oxidation) .
- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in multi-step syntheses .
Q. How to resolve contradictions in reported biological activities across studies?
- Comparative Assays : Re-test the compound under standardized protocols (e.g., fixed cell lines, IC measurements) to rule out protocol variability .
- Purity Validation : Confirm compound integrity via HPLC and elemental analysis; impurities (e.g., unreacted precursors) may skew bioactivity results .
- Target Profiling : Use kinome-wide screens or proteomics to identify off-target interactions that explain divergent results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic Substitution : Modify substituents at the 5-(tert-butyl), 3-phenyl, or morpholine positions to assess impact on potency .
- Molecular Docking : Map steric/electronic effects using computational models (e.g., AutoDock Vina) to predict binding affinities for targets like kinases .
- Metabolic Stability Testing : Evaluate how structural changes (e.g., tert-butyl vs. methyl groups) affect pharmacokinetics in hepatic microsome assays .
Q. How to analyze crystallographic data to confirm molecular conformation?
- Planarity Assessment : Calculate deviations from the mean plane of the pyrazolo-pyrimidine ring (e.g., <0.02 Å for high planarity) .
- Dihedral Angle Analysis : Measure angles between substituents (e.g., 14.1° for the 4-tolyl group in related structures) to validate steric compatibility with target binding pockets .
- Packing Interactions : Identify van der Waals or π-π stacking forces stabilizing the crystal lattice, which may correlate with solubility .
Data Contradiction Analysis Example
Scenario : Conflicting reports on antitumor activity in in vitro vs. in vivo models.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
